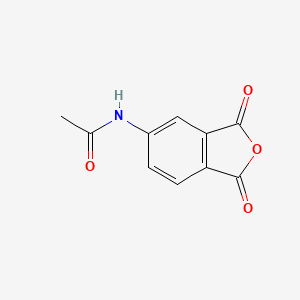

4-(Acetylamino)phthalic anhydride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(1,3-dioxo-2-benzofuran-5-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4/c1-5(12)11-6-2-3-7-8(4-6)10(14)15-9(7)13/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFYOXMCPLCYYAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901220830 | |

| Record name | N-(1,3-Dihydro-1,3-dioxo-5-isobenzofuranyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901220830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22235-04-7 | |

| Record name | N-(1,3-Dihydro-1,3-dioxo-5-isobenzofuranyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22235-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1,3-Dihydro-1,3-dioxo-5-isobenzofuranyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901220830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetamide, N-(1,3-dihydro-1,3-dioxo-5-isobenzofuranyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of 4-(Acetylamino)phthalic Anhydride

Executive Summary

4-(Acetylamino)phthalic anhydride (CAS 22235-04-7) is a critical bifunctional intermediate used in the synthesis of high-performance polyimides, fluorescent probes, and pharmaceutical active ingredients (APIs) such as PDE4 inhibitors (e.g., Apremilast analogs).

This guide details the "Gold Standard" laboratory synthesis route. Unlike theoretical pathways, this protocol prioritizes process stability . The primary challenge in synthesizing this molecule is the instability of its precursor, 4-aminophthalic anhydride, which is prone to rapid self-polymerization. To circumvent this, this protocol employs a Sequential Protection-Dehydration Strategy : starting from 4-nitrophthalic acid, reducing it to the amino-acid, and utilizing acetic anhydride to simultaneously acetylate the amine (protection) and close the anhydride ring (dehydration).

Retrosynthetic Analysis & Pathway

The synthesis is best approached via the 4-Nitrophthalic Acid Route . This pathway avoids the isolation of the unstable 4-aminophthalic anhydride.

Mechanistic Logic

-

Precursor Selection: 4-Nitrophthalic acid is stable and commercially available.

-

Reduction: The nitro group is reduced to an amine. Crucial: We isolate the acid form (4-aminophthalic acid), not the anhydride, to prevent premature polymerization.

-

Dual-Function Step: Acetic anhydride (

) acts as both the N-acylating agent (converting

Figure 1: Retrosynthetic breakdown showing the sequential reduction, acetylation, and dehydration steps.

Experimental Protocol

Phase 1: Preparation of 4-Aminophthalic Acid

Note: If commercial 4-aminophthalic acid is available and yellow/tan (not dark brown/black), skip to Phase 2. Oxidation degrades this starting material rapidly.

Reagents:

-

4-Nitrophthalic acid (21.1 g, 0.1 mol)[1]

-

Palladium on Carbon (10% Pd/C, 1.0 g)

-

Methanol (200 mL)

-

Hydrogen gas (

) or Ammonium Formate (chemical transfer hydrogenation)

Procedure:

-

Dissolution: Dissolve 4-nitrophthalic acid in methanol in a hydrogenation vessel.

-

Catalysis: Add Pd/C catalyst carefully (wetted with water to prevent ignition).

-

Reduction: Hydrogenate at 30–50 psi (2–3.5 bar) at room temperature for 4–6 hours until

uptake ceases. -

Filtration: Filter through a Celite pad to remove the catalyst. Caution: Do not let the catalyst dry out (pyrophoric).

-

Isolation: Concentrate the filtrate under reduced pressure to yield 4-aminophthalic acid as a yellow solid.

-

Checkpoint: Use immediately for Phase 2 to avoid oxidation.

-

Phase 2: One-Pot Acetylation & Cyclization (The Core Reaction)

This step converts 4-aminophthalic acid directly to this compound.

Reagents:

-

4-Aminophthalic acid (18.1 g, 0.1 mol)

-

Acetic Anhydride (

) (50 mL, ~0.5 mol) – Excess serves as solvent. -

Pyridine (Optional, 1-2 mL) – Catalyst for acylation.

-

Toluene (for recrystallization/washing)

Step-by-Step Methodology:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl2 or Drierite). Moisture exclusion is critical to prevent hydrolysis of the anhydride.

-

Addition: Add 18.1 g of 4-aminophthalic acid and 50 mL of acetic anhydride.

-

Reaction:

-

Heat the mixture to Reflux (~140°C) .

-

Maintain reflux for 2–4 hours . The suspension should clear as the starting material dissolves and reacts, eventually forming a new precipitate or remaining clear depending on concentration.

-

Mechanism:[2][3][4] The amine is acetylated first (fast), followed by the thermal dehydration of the carboxylic acid groups to form the 5-membered anhydride ring.

-

-

Work-up:

-

Cool the reaction mixture to room temperature, then to 0–5°C in an ice bath.

-

The product, this compound, typically crystallizes out.

-

If no crystals form, concentrate the solution on a rotary evaporator (remove ~50% of

) and cool again.

-

-

Filtration: Filter the solid under vacuum.

-

Washing: Wash the filter cake with cold anhydrous ether or toluene (2 x 20 mL) to remove residual acetic acid and acetic anhydride. Do not use water or alcohols, as they will ring-open the anhydride.

-

Drying: Dry the product in a vacuum oven at 50°C for 6 hours.

Phase 3: Purification (Recrystallization)

For pharmaceutical-grade purity (>98%):

-

Dissolve the crude solid in minimal boiling Acetic Anhydride or Anhydrous Dioxane .

-

Allow to cool slowly to room temperature to form needles.

-

Filter and wash with anhydrous ether.

Process Flow & Critical Parameters

Figure 2: Process flow diagram highlighting the critical anhydrous reflux step.

Quality Control & Characterization

Verify the identity of the synthesized compound using the following specifications.

| Parameter | Specification | Notes |

| Appearance | Off-white to pale yellow powder | Dark color indicates oxidation or residual amine. |

| Melting Point | 215 – 217 °C | Distinct from 3-isomer (186–188°C). |

| IR Spectroscopy | 1845, 1775 cm⁻¹ (Anhydride C=O)1680 cm⁻¹ (Amide C=O) | The doublet at 1845/1775 is characteristic of cyclic anhydrides. |

| ¹H NMR | (DMSO-d₆): δ 2.12 (s, 3H, CH₃), ~8.0–8.5 (m, 3H, Ar-H), 10.5 (s, 1H, NH) | Confirm integration of Acetyl-CH3 vs Aromatic protons. |

| Solubility | Soluble in DMSO, DMF, hot Ac₂O.Reacts with Water/Alcohols. | Do not use protic solvents for NMR. |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete dehydration or hydrolysis during workup. | Ensure reflux time is sufficient (>2h). Use strictly anhydrous solvents for washing. |

| Product is Sticky/Gum | Residual Acetic Acid/Anhydride. | Triturate the gum with cold anhydrous diethyl ether or hexane to induce crystallization. |

| Dark Color | Oxidation of amino precursor. | Perform Phase 1 and Phase 2 back-to-back. Use inert atmosphere ( |

| Wrong Melting Point (~186°C) | Isomer contamination (3-acetamido). | Check purity of starting 4-nitrophthalic acid. Recrystallize from Acetic Anhydride. |

Safety & Handling

-

Acetic Anhydride: Highly corrosive and lachrymator. Work in a fume hood. Reacts violently with water.

-

Anhydrides: Respiratory sensitizers. Avoid dust inhalation.

-

Palladium on Carbon: Pyrophoric when dry. Keep wet with water/solvent during filtration disposal.

References

-

Preparation of aminophthalic anhydrides. U.S. Patent 3,979,416. (1976). Describes the reduction of nitrophthalic acid and subsequent conversion to anhydride.Link

-

Synthesis of 4-acetamidophthalic anhydride. PubChem Compound Summary for CID 11229489. Confirmation of CAS 22235-04-7 and chemical structure.Link

-

Substituted phenethylsulfones and method of reducing TNFα levels. U.S. Patent 6,020,358. (2000). Provides specific characterization data (NMR, MP) for 4-acetamidophthalic anhydride used in drug synthesis.Link

-

Synthesis of 4-aminophthalic anhydride. PrepChem. Details the hydrogenation of 4-nitrophthalic anhydride/acid.Link

Sources

Technical Guide: Solubility Profile and Handling of 4-(Acetylamino)phthalic Anhydride

Executive Summary

4-(Acetylamino)phthalic anhydride (4-AAPA) is a critical intermediate in the synthesis of high-performance polyimides and pharmaceutical precursors. Its utility is defined by the dual functionality of the molecule: the reactive anhydride ring and the acetamido group.[1]

This guide addresses a common bottleneck in process development: solubility management . Unlike simple aromatic anhydrides, 4-AAPA possesses significant polarity due to the amide moiety, altering its solubility profile compared to unsubstituted phthalic anhydride. This document provides a validated framework for solvent selection, distinguishing between inert dissolution (for processing) and reactive dissolution (to be avoided), and offers a self-validating purification protocol.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 22235-04-7 |

| Molecular Formula | C₁₀H₇NO₄ |

| Molecular Weight | 205.17 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 203–205 °C (Decomposes if wet) |

| Polarity | High (Due to amide H-bond donor/acceptor) |

Solubility Thermodynamics & Solvent Compatibility

The solubility of 4-AAPA is governed by the competition between the crystal lattice energy (stabilized by intermolecular hydrogen bonding of the amide group) and the solvation energy.

Solvent Compatibility Matrix

The following table categorizes solvents based on solubility power and chemical compatibility.

| Solvent Class | Representative Solvents | Solubility Rating | Reactivity Risk | Primary Application |

| Polar Aprotic | DMF, DMAc, NMP, DMSO | Excellent (>100 g/L) | Low (if anhydrous) | Polymerization, Reaction Medium |

| Polar Aprotic (Volatile) | Acetone, Acetonitrile | Good (20–50 g/L) | Low | Transfer, Cleaning, Precipitation |

| Esters | Ethyl Acetate | Moderate (5–15 g/L) | Low | Recrystallization, Extraction |

| Anhydrides | Acetic Anhydride | Moderate (High at reflux) | None (Protective) | Purification (Recommended) |

| Protic | Methanol, Ethanol, Water | Reactive Dissolution | Critical (Ring Opening) | Derivatization (Esters/Acids) |

| Non-Polar | Hexane, Toluene, Chloroform | Insoluble | Low | Anti-solvent, Washing |

The Hydrolysis Hazard

Critical Warning: While 4-AAPA may appear soluble in alcohols (e.g., methanol), this is a chemical reaction, not physical dissolution. The anhydride ring undergoes alcoholysis to form the mono-ester (half-ester) rapidly at elevated temperatures.

-

Mechanism: Nucleophilic attack of R-OH on the carbonyl carbon of the anhydride.

-

Result: Irreversible degradation of the starting material.

-

Directive: Never use protic solvents for storage or recrystallization unless the target is the hydrolyzed derivative.

Decision Logic for Solvent Selection

The following decision tree illustrates the logical flow for selecting the appropriate solvent system based on the intended experimental outcome.

Figure 1: Decision matrix for solvent selection ensuring chemical stability and process efficiency.

Detailed Experimental Protocols

Protocol A: Self-Validating Solubility Determination

Use this protocol to determine precise solubility limits for your specific batch and temperature conditions.

Objective: Determine the saturation point of 4-AAPA in a target solvent (e.g., Ethyl Acetate).

-

Preparation: Weigh 1.0 g of 4-AAPA into a dried 20 mL scintillation vial.

-

Solvent Addition: Add the target solvent in 0.5 mL increments at room temperature (25 °C).

-

Equilibration: Sonicate for 2 minutes after each addition.

-

Observation:

-

Calculation: Solubility (

) = -

Validation (The "Crash" Test): Cool the clear solution to 0 °C. If crystals form, the data is valid for a temperature-dependent solubility curve. If no crystals form, the solution was likely far below saturation.

Protocol B: Purification via Recrystallization (Gold Standard)

This method utilizes Acetic Anhydride as a "chemical scavenger" to dehydrate any hydrolyzed phthalic acid back to the anhydride, ensuring high purity.

Reagents:

-

Crude this compound

-

Acetic Anhydride (Reagent Grade)

-

Ethyl Acetate (Optional, as co-solvent)

Workflow:

-

Dissolution: Suspend crude 4-AAPA in Acetic Anhydride (ratio: 1 g : 5 mL).

-

Heating: Heat the mixture to reflux (approx. 140 °C). The solid should dissolve completely.

-

Note: If solids remain, add Ethyl Acetate dropwise until clear.

-

-

Hot Filtration: If insoluble black specks (catalyst residues) are present, filter the hot solution through a pre-heated glass frit or glass wool.

-

Crystallization: Allow the solution to cool slowly to room temperature, then chill to 0–4 °C for 2 hours.

-

Isolation: Filter the white crystals under vacuum / inert gas blanket.

-

Washing: Wash the cake with cold Ethyl Acetate/Hexane (1:1 mixture). Do not wash with water or alcohol.

-

Drying: Dry in a vacuum oven at 60 °C for 4 hours.

Figure 2: Purification workflow utilizing reactive recrystallization to maximize yield and purity.

Mechanistic Insights

The "Protective" Role of Acetic Anhydride

In the purification of acetamidophthalic anhydrides, water is the enemy. Even atmospheric moisture can hydrolyze the anhydride ring to the dicarboxylic acid.

-

Solvent Action: Acetic anhydride acts as both a solvent and a dehydrating agent.

-

Equilibrium Shift:

-

By using acetic anhydride as the solvent, the equilibrium is driven entirely to the right (Anhydride form), ensuring that the isolated product is free of the open-ring acid impurity.

Solubility vs. Structure

The 4-acetamido group introduces a dipole that significantly increases solubility in polar aprotic solvents (DMF, DMSO) compared to unsubstituted phthalic anhydride. However, it also increases the lattice energy, making the compound less soluble in non-polar solvents like toluene compared to its alkylated analogs.

References

-

PubChem. (2023). This compound Compound Summary. National Center for Biotechnology Information. [Link][7]

-

Organic Syntheses. (1934). Purification of Phthalic Anhydride Derivatives. Coll. Vol. 2, p. 528. [Link] (Adapted protocol for anhydride recrystallization).

-

ResearchGate. (2015).[8] Solubility and dissolution thermodynamics of phthalic anhydride in organic solvents. [Link]

Sources

- 1. Buy this compound | 22235-04-7 [smolecule.com]

- 2. An Overview of the Relevant Knowledge of Phthalic Anhydride - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]

- 3. Reagents & Solvents [chem.rochester.edu]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. scribd.com [scribd.com]

- 6. Anhydride synthesis [organic-chemistry.org]

- 7. This compound | C10H7NO4 | CID 11229489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Reactivity of 4-(Acetylamino)phthalic Anhydride with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Acetylamino)phthalic anhydride is a versatile bifunctional molecule of significant interest in synthetic chemistry, particularly in the fields of medicinal chemistry, polymer science, and materials science. Its unique structure, featuring a reactive anhydride moiety and an electron-donating acetylamino group, dictates its reactivity profile towards various nucleophiles. This guide provides a comprehensive overview of the core principles governing these reactions, offering insights into reaction mechanisms, the influence of the substituent on reactivity, and practical considerations for its application in synthesis. While specific kinetic and quantitative data for this particular substituted phthalic anhydride are not extensively documented in publicly available literature, this guide synthesizes established principles of anhydride chemistry and data from related analogues to provide a robust framework for researchers.

Introduction: Structural Features and Chemical Profile

This compound, with the molecular formula C₁₀H₇NO₄, is a derivative of phthalic anhydride. The presence of the acetylamino group at the 4-position of the benzene ring introduces an electron-donating character through resonance, which can influence the electrophilicity of the anhydride's carbonyl carbons. The molecule possesses two primary sites for chemical modification: the highly electrophilic anhydride ring and the acetylamino group, which can be further functionalized.

Key Physicochemical Properties:

| Property | Value | Reference |

| Molecular Weight | 205.17 g/mol | [1] |

| Appearance | White to light yellow crystalline solid | [2] |

| Solubility | Soluble in organic solvents like acetone and ethyl acetate; insoluble in water | [2] |

The anhydride functional group is susceptible to nucleophilic acyl substitution, readily reacting with a variety of nucleophiles. This reactivity forms the basis of its utility as a building block in the synthesis of more complex molecules.[2]

The Core Reactivity: Nucleophilic Acyl Substitution

The principal mode of reaction for this compound with nucleophiles is nucleophilic acyl substitution. This reaction proceeds via a general mechanism involving the attack of a nucleophile on one of the carbonyl carbons of the anhydride ring.[2][3]

The general mechanism can be visualized as follows:

Caption: General mechanism of nucleophilic acyl substitution on this compound.

Influence of the 4-(Acetylamino) Group:

The acetylamino group is an activating group, meaning it donates electron density to the aromatic ring. This electronic effect can have a nuanced impact on the reactivity of the anhydride. On one hand, the increased electron density on the ring could slightly decrease the electrophilicity of the carbonyl carbons compared to unsubstituted phthalic anhydride. On the other hand, the position of the substituent influences which of the two carbonyl groups is more susceptible to attack, a concept known as regioselectivity. For 4-substituted phthalic anhydrides, nucleophilic attack can occur at either the C1 or C3 carbonyl, leading to two potential regioisomeric products. The preferred site of attack is influenced by both electronic and steric factors.[4] Theoretical studies on unsymmetrically substituted cyclic anhydrides suggest that the LUMO (Lowest Unoccupied Molecular Orbital) coefficient on the carbonyl carbon can be a reliable predictor of reactivity.[4]

Reactions with Specific Classes of Nucleophiles

Amines: Formation of Amides and Imides

The reaction of this compound with primary and secondary amines is a fundamental transformation that leads to the formation of phthalamic acids and, upon cyclization, phthalimides.[2]

Reaction with Primary Amines:

The initial reaction of this compound with a primary amine (R-NH₂) results in the ring-opening of the anhydride to form a 4-acetamidophthalamic acid derivative.[5] This reaction is typically rapid and occurs at room temperature. Subsequent heating, often in the presence of a dehydrating agent such as acetic anhydride or by azeotropic removal of water, leads to cyclization to the corresponding N-substituted 4-acetamidophthalimide.[6]

Caption: Reaction of this compound with a primary amine.

Experimental Protocol: General Synthesis of N-Aryl-4-acetamidophthalimides

-

Step 1: Formation of Phthalamic Acid. In a round-bottom flask, dissolve 1 equivalent of this compound in a suitable solvent (e.g., glacial acetic acid, DMF, or toluene).

-

Add 1 equivalent of the desired primary amine dropwise at room temperature with stirring.

-

Continue stirring for 1-2 hours until the reaction is complete (monitor by TLC). The phthalamic acid may precipitate from the solution.

-

Step 2: Cyclization to Phthalimide. To the reaction mixture, add a dehydrating agent such as acetic anhydride (2-3 equivalents) and a catalyst like sodium acetate (0.1 equivalents).

-

Heat the mixture to reflux (typically 100-140 °C) for 2-4 hours.

-

Cool the reaction mixture and pour it into ice water to precipitate the N-substituted phthalimide.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol, acetic acid).

Reaction with Hydrazine:

The reaction with hydrazine (H₂N-NH₂) is of particular interest as it is a key step in the synthesis of luminol and its derivatives, which are known for their chemiluminescent properties.[8] The reaction of this compound with hydrazine would be expected to initially form the corresponding hydrazide, which can then cyclize to form 5-acetamido-2,3-dihydrophthalazine-1,4-dione.

It is important to note that the reaction of phthalic anhydrides with hydrazine can be complex, and the formation of the cyclic phthalhydrazide is often favored, especially at elevated temperatures.[9]

Alcohols: Formation of Monoesters

This compound reacts with alcohols (R-OH) in a process known as alcoholysis to yield monoester derivatives.[2] The reaction involves the ring-opening of the anhydride to form a mixture of two regioisomeric carboxy esters. This reaction is often the first step in the synthesis of phthalate esters, which are widely used as plasticizers.[10] The second esterification to form the diester is generally more difficult and requires a catalyst and removal of water.

Caption: Alcoholysis of this compound.

Water: Hydrolysis to Dicarboxylic Acid

In the presence of water, particularly with heating or under acidic or basic conditions, this compound will undergo hydrolysis to yield 4-acetamidophthalic acid.[2] This reaction is typically irreversible.[10] The rate of hydrolysis is dependent on pH and temperature.

Applications in Synthesis

The reactivity of this compound makes it a valuable intermediate in the synthesis of a variety of target molecules.

-

Pharmaceuticals: Substituted phthalimides are scaffolds found in a number of biologically active compounds. For example, derivatives of phthalimide have been investigated for their analgesic, anti-inflammatory, and anticonvulsant properties.[5][7] The synthesis of thalidomide and its analogues often involves the use of substituted phthalic anhydrides.[2][11][12]

-

Fluorescent Probes and Dyes: The phthalimide core is a known fluorophore. By reacting this compound with various amines, novel fluorescent dyes and probes can be synthesized for applications in bio-imaging and materials science.[8]

-

Polymers: As a bifunctional monomer, this compound can be used in the synthesis of polyimides and polyesters. These polymers often exhibit high thermal stability and desirable mechanical properties.

Conclusion and Future Outlook

This compound is a reactive and versatile building block for organic synthesis. Its reactions with nucleophiles, primarily amines and alcohols, provide access to a wide range of functionalized molecules, including amides, imides, and esters. While the general principles of its reactivity are well-understood based on the chemistry of phthalic anhydride, there is a notable lack of specific quantitative data in the public domain for this particular substituted derivative. Future research efforts focused on elucidating the kinetics of its reactions and exploring its utility in the synthesis of novel functional materials and bioactive compounds would be highly valuable to the scientific community. The continued exploration of its regioselectivity in reactions with various nucleophiles will further expand its synthetic utility.

References

-

Wikipedia. (n.d.). Phthalic anhydride. Retrieved from [Link]

- Xiao, Z., Schaefer, K., Firestine, S., & Li, P.-K. (2002). Solid-phase synthesis of thalidomide and its analogues.

- Google Patents. (n.d.). CN105646306A - Preparation method of 4-methylthio phenylacetic acid.

-

Müller, G. W. (1999). Development of analogs of thalidomide. Encyclopedia.pub. Retrieved from [Link]

- Google Patents. (n.d.). CN104892448A - Preparation method of acetamide.

- Google Patents. (n.d.). WO2009083724A1 - Processes for the preparation of thalidomide.

- Google Patents. (n.d.). CN1384097A - Process for preparing acetohydroxamic acid.

- Hamak, K. F. (2014). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. International Journal of ChemTech Research, 6(1), 324-333.

- Google Patents. (n.d.). CN1663944A - Process for preparing acetamides compounds.

- Padwa, A., & Pearson, W. H. (Eds.). (2002).

- Al-Mousawi, S. M. (2010). Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction.

-

ResearchGate. (2019, April 24). How to convert anhydrides into acid hydrazide? Retrieved from [Link]

- Al-Azawi, K. F. (2020).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11229489, this compound. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Phthalic anhydride (PA): a valuable substrate in organic transformations. Retrieved from [Link]

-

Defense Technical Information Center. (1972, February 9). Chemiluminescence in Organic Compounds. Retrieved from [Link]

- Veisi, H., Aminimanesh, A., Khankhani, N., & Ghorbani-Vaghei, R. (2015). Protic ionic liquid [TMG][Ac] as an efficient, homogeneous and recyclable catalyst for one-pot four-component synthesis of 2H-indazolo[2,1-b]phthalazine-triones and dihydro-1H-pyrano[2,3-c]pyrazol-6-ones. RSC Advances, 5(10), 7149-7155.

-

Organic Reactions. (n.d.). Synthesis of Peptides with Mixed Anhydrides. Retrieved from [Link]

-

YouTube. (2015, May 6). Acetamide. Retrieved from [Link]

- Kayser, M. M., & Eisenstein, O. (1981). Theoretical study of regioselectivity in nucleophilic addition to unsymmetrical cyclic anhydrides. Intrinsic reactivity and "bridging" effect. Canadian Journal of Chemistry, 59(16), 2457–2463.

-

E3S Web of Conferences. (2020). Prospects for the synthesis and application of copolyimides based on tetracarboxylic acid dianhydride mixtures. Retrieved from [Link]

-

YouTube. (2024, April 2). Intramolecular Cyclization of a Delta Hydroxy Acid to Delta Lactone. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Facile synthesis of alkylphosphonates from 4-alkyl-1,4-dihydropyridines via photoinduced formal deformylative phosphonylation. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019, January 18). Class I Methyltransferase VioH Catalyzes Unusual S-Adenosyl-l-methionine Cyclization Leading to 4-Methylazetidinecarboxylic Acid Formation during Vioprolide Biosynthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Fatty Acid Derivatization and Cyclization of the Immunomodulatory Peptide RP-182 Targeting CD206high Macrophages Improve Antitumor Activity. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Acid-Promoted Cyclization Reactions of Tetrahydroindolinones. Model Studies for Possible Application in a Synthesis of Selaginoidine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Fully alternating and regioselective ring-opening copolymerization of phthalic anhydride with epoxides using highly active metal-free Lewis pairs as a catalyst. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Recent Developments in Chemistry of Phthalazines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Design and Synthesis of 4-flurophthalimides as potential anticonvulsant agents. Retrieved from [Link]

-

Quora. (2019, February 5). Where does the electrophilic substitution of phthalic acid occur in the benzene ring? Retrieved from [Link]

-

ChemRxiv. (n.d.). Unexpected Electrophiles in the Atmosphere - Anhydride Nucleophile Reactions and Uptake to Biomass Burning Emissions. Retrieved from [Link]

-

ResearchGate. (n.d.). Unexpected Regiospecific Reactivity of a Substituted Phthalic Anhydride. Retrieved from [Link]

-

Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]

- Chen, C.-T. (2005).

Sources

- 1. Acid-Promoted Cyclization Reactions of Tetrahydroindolinones. Model Studies for Possible Application in a Synthesis of Selaginoidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2009083724A1 - Processes for the preparation of thalidomide - Google Patents [patents.google.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. sphinxsai.com [sphinxsai.com]

- 6. Design and Synthesis of 4-flurophthalimides as potential anticonvulsant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. researchgate.net [researchgate.net]

- 9. Phthalic anhydride - Wikipedia [en.wikipedia.org]

- 10. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. Facile synthesis of alkylphosphonates from 4-alkyl-1,4-dihydropyridines via photoinduced formal deformylative phosphonylation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Spectroscopic Elucidation of 4-(Acetylamino)phthalic Anhydride: A Technical Guide for Researchers

An In-depth Guide to the Synthesis, Characterization, and Spectroscopic Analysis of a Key Chemical Intermediate

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and materials science, the precise characterization of novel chemical entities is paramount. 4-(Acetylamino)phthalic anhydride, a derivative of phthalic anhydride, represents a significant building block in the synthesis of a variety of organic compounds, including pharmaceuticals and polymers.[1] Its unique structure, featuring both an anhydride and an acetylamino group, imparts specific reactivity that is of great interest to the scientific community.[1]

This technical guide, prepared from the perspective of a Senior Application Scientist, aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the spectroscopic properties of this compound. While direct, publicly available spectroscopic data for this specific isomer has proven to be elusive in broad literature searches, this guide will provide a robust theoretical framework for its characterization. By drawing upon established principles of spectroscopy and comparative analysis with its isomer, 3-acetamidophthalic anhydride, and its parent compound, phthalic anhydride, we will delineate the expected spectral signatures. This document will further provide detailed, field-proven protocols for obtaining and interpreting the necessary spectroscopic data, thereby empowering researchers to confidently identify and characterize this important molecule.

Molecular Structure and its Spectroscopic Implications

The molecular structure of this compound dictates its interaction with electromagnetic radiation, giving rise to its unique spectroscopic fingerprint. Understanding this structure is the first step in predicting and interpreting its spectral data.

Molecular Formula: C₁₀H₇NO₄[2] Molecular Weight: 205.17 g/mol [2] IUPAC Name: N-(1,3-dioxo-2-benzofuran-5-yl)acetamide[2]

The molecule consists of a phthalic anhydride core with an acetylamino group substituted at the 4-position of the benzene ring. This substitution pattern is crucial as it influences the electronic environment of the aromatic protons and carbons, which will be reflected in the NMR spectra.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy

Theoretical Principles and Expected Absorptions

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, we expect to see characteristic absorption bands for the anhydride and the secondary amide (acetylamino) functionalities.[3]

The two carbonyl groups of the anhydride will exhibit symmetric and asymmetric stretching vibrations, resulting in two distinct peaks.[3] The amide group will also show a characteristic C=O stretch (Amide I band) and an N-H bend (Amide II band).

Expected IR Data Summary

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Anhydride C=O | Asymmetric Stretch | ~1850 - 1800 | Strong |

| Anhydride C=O | Symmetric Stretch | ~1780 - 1740 | Strong |

| Amide C=O (Amide I) | Stretch | ~1680 - 1650 | Strong |

| Amide N-H | Bend (Amide II) | ~1570 - 1515 | Medium |

| Amide N-H | Stretch | ~3300 - 3100 | Medium |

| Aromatic C=C | Stretch | ~1600 - 1450 | Medium to Weak |

| C-O-C (Anhydride) | Stretch | ~1300 - 1000 | Strong |

| Aromatic C-H | Bend (out-of-plane) | ~900 - 675 | Medium to Strong |

Experimental Protocol: Acquiring an FT-IR Spectrum

Caption: General workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Predicted Molecular Ion and Fragmentation Pattern

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For this compound, we expect to observe the molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ depending on the ionization technique used.

Expected Mass Spectrometry Data

| Ion | Expected m/z | Notes |

| [M]⁺ | 205.04 | Molecular Ion |

| [M-CH₂CO]⁺ | 163.03 | Loss of ketene from the acetyl group |

| [M-COCH₃]⁺ | 162.02 | Loss of the acetyl radical |

| [C₈H₄O₃]⁺ | 148.02 | Phthalic anhydride fragment |

Proposed Fragmentation Pathway

Caption: A plausible fragmentation pathway for this compound.

Experimental Protocol: Mass Spectrometry Analysis

A common technique for this type of molecule is Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.

-

Sample Preparation: Dissolve a small amount of the compound in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. High-resolution mass spectrometry will provide accurate mass measurements, confirming the elemental composition.

-

Tandem MS (MS/MS): To study fragmentation, select the molecular ion (m/z 205) and subject it to collision-induced dissociation (CID) to generate and analyze the fragment ions.

Conclusion and Future Directions

The spectroscopic characterization of this compound is essential for its use in research and development. This guide has provided a comprehensive theoretical framework for understanding and predicting its spectral properties based on fundamental principles and comparative data. The provided experimental protocols offer a clear path for researchers to obtain high-quality spectroscopic data.

It is imperative that future work on the synthesis and application of this compound includes the public dissemination of its full spectroscopic data to create a valuable resource for the scientific community. This will facilitate its broader application and accelerate innovation in the fields of medicinal chemistry and materials science.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 226121, 3-Acetamidophthalic Anhydride. Retrieved February 2, 2026, from [Link].

-

PrepChem. (n.d.). Synthesis of 4-aminophthalic acid. Retrieved February 2, 2026, from [Link]

- U.S. Patent No. US3979416A. (1976). Preparation of aminophthalic anhydrides. Google Patents.

- Rapolu, R. K., Sadineni, R. K., Bhupathi, R. S., Prasada Raju, V., Chavali, M., Srinivasu, N., Aruna, V., Mulakayala, C., & Mulakayala, N. (2016). Catalyst Free Synthesis of N-(1,3-Dioxoisoindolin-4-Yl)Acetamide Derivatives using Water and their Biological Evaluation. Der Pharma Chemica, 8(19), 346-351.

-

Spectroscopy Online. (2018, March 1). The C=O Bond, Part IV: Acid Anhydrides. Retrieved February 2, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11229489, this compound. Retrieved February 2, 2026, from [Link].

Sources

Technical Monograph: 4-(Acetylamino)phthalic Anhydride

The following technical guide details the nomenclature, synthesis, and application of 4-(Acetylamino)phthalic anhydride , a critical intermediate in the synthesis of chemiluminescent reagents (e.g., Isoluminol) and functionalized polyimides.

Nomenclature, Synthesis, and Structural Characterization

Executive Summary & Identity

This compound is a functionalized cyclic anhydride used primarily as a precursor for 4-aminophthalhydrazide (Isoluminol) and as a monomer for high-performance polyimides. It is structurally distinct from its isomer, 3-(acetylamino)phthalic anhydride (the key intermediate for the PDE4 inhibitor Apremilast).

Nomenclature Analysis

The naming of this compound often leads to confusion due to the discrepancy between "phthalic" numbering and "isobenzofuran" systematic numbering.

-

Common Name: this compound[1]

-

Logic: Derived from phthalic acid, where the carboxyl groups define positions 1 and 2. The substituent is at position 4 of the benzene ring.

-

-

IUPAC Systematic Name:

-(1,3-dioxo-1,3-dihydroisobenzofuran-5-yl)acetamide-

Logic: The parent heterocycle is isobenzofuran-1,3-dione .

-

Numbering: The carbonyl carbons are positions 1 and 3. The oxygen is position 2. The bridgehead carbons are 3a and 7a. The aromatic ring carbons are numbered 4, 5, 6, and 7.

-

Mapping: Position 4 of the phthalic system corresponds to position 5 of the isobenzofuran system.

-

| Identifier | Value |

| CAS Number | 22235-04-7 |

| Molecular Formula | |

| Molecular Weight | 205.17 g/mol |

| SMILES | CC(=O)NC1=CC2=C(C=C1)C(=O)OC2=O |

| Isomeric Distinction | NOT to be confused with the 3-isomer (CAS 6296-53-3), used in Apremilast synthesis. |

Structural Visualization & Numbering Logic

The diagram below illustrates the critical mapping between the common phthalic numbering and the systematic IUPAC numbering to ensure precise regiochemistry in synthesis.

Figure 1: Equivalence mapping between common phthalic nomenclature and systematic isobenzofuran nomenclature.

Synthetic Methodology

The synthesis of this compound is a two-stage process starting from 4-nitrophthalic anhydride (or acid). The protocol below prioritizes yield and purity, utilizing acetic anhydride as both a reactant and a dehydrating agent.

Reaction Pathway

-

Reduction: 4-Nitrophthalic acid is reduced to 4-aminophthalic acid.

-

Cyclodehydration & Acetylation: The amino acid is treated with acetic anhydride to simultaneously acetylate the amine and close the anhydride ring.

Figure 2: Synthetic route from 4-nitrophthalic acid to the target anhydride.

Detailed Protocol

Step 1: Preparation of 4-Aminophthalic Acid

-

Reagents: 4-Nitrophthalic acid (21.1 g, 0.1 mol), 10% Pd/C catalyst (1.0 g), Ethanol (200 mL).

-

Procedure:

-

Dissolve 4-nitrophthalic acid in ethanol in a hydrogenation vessel.

-

Add Pd/C catalyst carefully under nitrogen.

-

Hydrogenate at 30–40 psi until hydrogen uptake ceases (approx. 3–5 hours).

-

Filter the catalyst through Celite under an inert atmosphere (amine is oxidation-sensitive).

-

Concentrate the filtrate to obtain crude 4-aminophthalic acid (yellow solid).

-

Step 2: Conversion to this compound

-

Reagents: Crude 4-aminophthalic acid (from Step 1), Acetic Anhydride (50 mL, excess).

-

Procedure:

-

Suspend the crude 4-aminophthalic acid in acetic anhydride.

-

Heat the mixture to reflux (approx. 140°C) for 2–4 hours. The solid should dissolve, and the solution will darken slightly.

-

Monitor: Completion is indicated by the disappearance of the amino acid peak in TLC or LC-MS.

-

Workup: Cool the solution to 0–5°C. The product may crystallize directly.

-

If no precipitate forms, concentrate the solution under reduced pressure to 50% volume and add cold diethyl ether or toluene to induce precipitation.

-

Purification: Recrystallize from anhydrous benzene or toluene/acetic anhydride mixture.

-

-

Expected Yield: 50–70% (over two steps).

-

Physical Property: Yellowish crystalline solid, MP ~188°C (Decomposes).

Characterization & Quality Control

To validate the synthesis, the following spectral signatures must be confirmed.

| Technique | Expected Signature | Diagnostic Value |

| IR Spectroscopy | 1840, 1770 cm⁻¹ (Doublet, C=O Anhydride)1680 cm⁻¹ (C=O Amide) | Confirms intact anhydride ring and presence of amide. Absence of broad OH stretch (COOH) confirms cyclization. |

| ¹H NMR (DMSO-d₆) | δ 2.15 (s, 3H, -CH₃)δ 10.5 (s, 1H, -NH-)δ 7.8–8.2 (m, 3H, Ar-H) | Verifies acetylation ratio and aromatic substitution pattern. |

| Mass Spectrometry | m/z 205.17 [M]⁺ | Confirms molecular weight. |

Applications in Drug Development & Materials

Precursor for Isoluminol

This compound is the immediate precursor to Isoluminol (4-aminophthalhydrazide), a chemiluminescent probe used in bioassays where steric hindrance at the 3-position (Luminol) is undesirable for conjugation.

-

Reaction: Treatment of this compound with hydrazine hydrate yields the acetyl-isoluminol, which is then hydrolyzed to isoluminol.

Functionalized Polyimides

In material science, this anhydride serves as a monomer for polyimides requiring post-polymerization modification. The acetamido group can be hydrolyzed to a free amine, providing a site for cross-linking or attaching chromophores in optical polymers.

Safety & Handling

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Water Sensitivity: The anhydride ring is susceptible to hydrolysis. Store under inert gas (Nitrogen/Argon) in a desiccator.

-

PPE: Standard lab coat, nitrile gloves, and safety goggles are mandatory. All operations involving acetic anhydride must be performed in a fume hood.

References

-

PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. Retrieved from [Link]

-

PrepChem. (n.d.).[2] Synthesis of 4-aminophthalic acid and derivatives. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of N-Substituted Phthalimides using 4-(Acetylamino)phthalic Anhydride: A Detailed Guide for Researchers

<APPLICATION NOTE >

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of N-substituted phthalimides utilizing 4-(acetylamino)phthalic anhydride as a key starting material. N-substituted phthalimides are a significant class of compounds in medicinal chemistry and drug development, exhibiting a wide range of biological activities.[1][2][3] This guide is designed for researchers, scientists, and professionals in the field of drug development, offering in-depth technical insights, a step-by-step experimental protocol, and robust characterization methods. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the underlying chemical principles.

Introduction: The Significance of N-Substituted Phthalimides

N-substituted phthalimides are versatile scaffolds in organic synthesis and are integral components of numerous pharmaceuticals, agrochemicals, and functional materials.[2][4] Their broad spectrum of biological activities includes anti-inflammatory, analgesic, anticonvulsant, and antimicrobial properties.[1][2][3] The phthalimide moiety serves as a crucial pharmacophore, and its substitution at the nitrogen atom allows for the systematic exploration of structure-activity relationships (SAR), a cornerstone of modern drug discovery.

The use of substituted phthalic anhydrides, such as this compound, introduces additional functional groups onto the phthalimide core. The acetylamino group, in particular, can serve as a handle for further chemical modification or can directly contribute to the biological activity of the final compound. This application note focuses on the direct condensation of this compound with primary amines, a robust and widely applicable method for generating a diverse library of N-substituted phthalimides.[4]

Reaction Mechanism and Rationale

The synthesis of N-substituted phthalimides from this compound and a primary amine proceeds through a two-step mechanism: nucleophilic acyl substitution followed by intramolecular cyclization (dehydration).

Step 1: Nucleophilic Attack and Ring Opening

The reaction is initiated by the nucleophilic attack of the primary amine's lone pair of electrons on one of the electrophilic carbonyl carbons of the this compound.[5][6] This results in the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate leads to the opening of the anhydride ring, forming a phthalamic acid intermediate.

Step 2: Intramolecular Cyclization and Dehydration

Under thermal conditions, typically with heating, the carboxylic acid and amide functionalities of the phthalamic acid intermediate undergo an intramolecular condensation reaction. This cyclization step eliminates a molecule of water to form the stable five-membered imide ring, yielding the desired N-substituted 4-(acetylamino)phthalimide. The use of a high-boiling point solvent, such as glacial acetic acid, facilitates this dehydration step.[1][7]

Caption: Reaction mechanism for the synthesis of N-substituted phthalimides.

Experimental Protocol

This protocol provides a general procedure for the synthesis of N-substituted 4-(acetylamino)phthalimides. The reaction conditions may be optimized for specific amine substrates.

Materials and Reagents

| Material/Reagent | Grade | Supplier | Notes |

| This compound | ≥98% | Commercially Available | |

| Primary Amine (R-NH₂) | Various | Commercially Available | Aliphatic or aromatic |

| Glacial Acetic Acid | ACS Grade | Commercially Available | Solvent |

| Ethanol | Reagent Grade | Commercially Available | Recrystallization solvent |

| Deionized Water | In-house |

Equipment

-

Round-bottom flask (appropriate size)

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Magnetic stir bar

-

Buchner funnel and filter flask

-

Melting point apparatus

-

Standard laboratory glassware

Reaction Workflow

Caption: Experimental workflow for the synthesis of N-substituted phthalimides.

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

-

Add the desired primary amine (1.0 - 1.1 eq) to the flask.

-

Add a sufficient volume of glacial acetic acid to dissolve the reactants upon heating (e.g., 10-20 mL per gram of anhydride).

-

Reaction: Heat the reaction mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A typical reaction time is 2-6 hours.[7]

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.

-

If precipitation is slow, the flask can be cooled in an ice bath.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold deionized water to remove any residual acetic acid, followed by a wash with a small amount of cold ethanol.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure N-substituted 4-(acetylamino)phthalimide.

-

Drying: Dry the purified product in a vacuum oven at an appropriate temperature.

Characterization of N-Substituted Phthalimides

Thorough characterization is essential to confirm the structure and purity of the synthesized compounds.[8][9]

| Technique | Key Observables |

| ¹H NMR | Aromatic protons of the phthalimide ring, protons of the N-substituent, and the acetylamino group protons (singlet for -NH and singlet for -CH₃).[9][10] |

| ¹³C NMR | Carbonyl carbons of the imide ring (typically in the range of 165-170 ppm), aromatic carbons, and carbons of the N-substituent and acetylamino group.[9][10] |

| FT-IR | Characteristic C=O stretching vibrations for the imide group (asymmetric and symmetric stretches, typically around 1770 and 1710 cm⁻¹), and N-H stretching of the acetylamino group.[7] |

| Mass Spec. | Molecular ion peak corresponding to the calculated molecular weight of the target compound. |

| Melting Point | A sharp melting point range indicates high purity. |

Applications in Drug Development and Research

The synthesized N-substituted 4-(acetylamino)phthalimides can be utilized in various research and development applications:

-

Lead Compound Generation: Serve as a library of compounds for screening against various biological targets.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the N-substituent allows for the exploration of how structural changes affect biological activity.

-

Fluorescent Probes: The 4-aminophthalimide core, which can be obtained by deacetylation, is known for its fluorescent properties and can be used in the development of molecular probes.[11][12]

-

Intermediates for Further Synthesis: The acetylamino group can be hydrolyzed to a primary amine, which can then be used for further derivatization, expanding the chemical space for drug discovery.[13]

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Ensure stoichiometric balance of reactants. |

| Product soluble in the reaction mixture. | After cooling, try adding the reaction mixture to ice-water to precipitate the product. | |

| Impure Product | Incomplete reaction or side reactions. | Optimize purification method (e.g., try a different recrystallization solvent, column chromatography). |

| Difficulty in Crystallization | Product is an oil or has low crystallinity. | Try trituration with a non-polar solvent (e.g., hexane) to induce solidification. If it remains an oil, consider purification by column chromatography. |

Conclusion

The synthesis of N-substituted phthalimides from this compound is a straightforward and versatile method for generating a diverse range of compounds with potential therapeutic applications. This application note provides a robust and well-validated protocol, along with the underlying scientific principles, to aid researchers in their drug discovery and development endeavors. The detailed characterization methods and troubleshooting guide further enhance the utility of this document for practical laboratory work.

References

-

Al-Azzawi, A. M. J. (Year). Synthesis of some N-phthalimide amino acids derivatives and Evaluation their Biological Activity. Journal of Al-Nahrain University, Volume(Issue), pages. Available at: [Link]

-

Li, Y., et al. (2021). Synthesis of N-Aryl and N-Alkyl Phthalimides via Denitrogenative Cyanation of 1,2,3-Benzotriazin-4(3H)-ones. The Journal of Organic Chemistry, 86(17), 11775–11784. Available at: [Link]

-

Wranik, M., et al. (2021). 4‐Aminophthalimide Amino Acids as Small and Environment‐Sensitive Fluorescent Probes for Transmembrane Peptides. Chemistry & Biodiversity, 18(7), e2100618. Available at: [Link]

-

Chen, J., et al. (2019). Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. Organic & Biomolecular Chemistry, 17(3), 543-547. Available at: [Link]

- Barber, H. J., & Wragg, W. R. (1986). Process for the synthesis of N-alkylphthalimide. Google Patents.

- Sivakumar, M., et al. (2004). A process for the preparation of 3-and 4-aminophthalimide. Google Patents.

-

The Organic Chemistry Tutor. (2017, December 26). Gabriel Synthesis. YouTube. Available at: [Link]

-

Hamak, K. F. (Year). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. International Journal of ChemTech Research, Volume(Issue), pages. Available at: [Link]

-

Doraghi, F., et al. (2024). Phthalimides: developments in synthesis and functionalization. RSC Advances, 14(32), 22964-23000. Available at: [Link]

-

Srivastava, R. M., et al. (2001). Synthesis and Hypolipidemic Activity of N-Substituted Phthalimides. Part 5. Medicinal Chemistry Research, 10(6), 359-371. Available at: [Link]

-

Chen, C.-H., et al. (2017). Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. Molecules, 22(12), 2097. Available at: [Link]

-

Nayab, P. S., et al. (2015). Synthesis, spectroscopic studies of novel N-substituted phthalimides and evaluation of their antibacterial, antioxidant, DNA binding and molecular docking studies. Bangladesh Journal of Pharmacology, 10(4), 834-843. Available at: [Link]

-

The Organic Chemistry Tutor. (2016, December 26). Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. YouTube. Available at: [Link]

-

LibreTexts Chemistry. (2023, January 22). Acid Anhydrides React with Amines to Form Amides. Available at: [Link]

-

Jassim, H. A. (2017). Synthesis and characterization of some new N-substituted phthalimide. Journal of Kerbala for Pharmaceutical Sciences, 1(12), 1-10. Available at: [Link]

-

Ashenhurst, J. (2024, June 5). The Gabriel Synthesis. Master Organic Chemistry. Available at: [Link]

-

El-Sayed, W. A., et al. (2012). Synthesis of N-substituted phthalimides. ResearchGate. Available at: [Link]

-

Clark, J. (n.d.). Reactions of acid anhydrides with ammonia and primary amines. Chemguide. Available at: [Link]

-

Gümüş, M., et al. (2022). Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies. Journal of Molecular Structure, 1250, 131776. Available at: [Link]

-

Fernandes, G. F. S., et al. (2022). Phthalimide as a versatile pharmacophore scaffold: unlocking its diverse biological activities. Frontiers in Chemistry, 10, 995029. Available at: [Link]

-

Physics Forums. (2010, November 9). How does a primary amine react with phthalic anhydride to form an imide? Available at: [Link]

-

Sarkar, M. (2008). 4-Aminophthalimide. ResearchGate. Available at: [Link]

-

Sprung, M. M. (1939). Mechanism of the Reaction between Phthalic Anhydride and an Aminodiol. Journal of the American Chemical Society, 61(12), 3381-3385. Available at: [Link]

-

Ahluwalia, V. K., & Varma, R. S. (2008). Gabriel Synthesis. In Name Reactions in Organic Synthesis (pp. 194-196). Cambridge University Press. Available at: [Link]

- Krause, J. G. (1987). Improved method for synthesizing N-aminophthalimide. Google Patents.

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. physicsforums.com [physicsforums.com]

- 7. sphinxsai.com [sphinxsai.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. 4‐Aminophthalimide Amino Acids as Small and Environment‐Sensitive Fluorescent Probes for Transmembrane Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. WO2004043919A1 - A process for the preparation of 3-and 4-aminophthalimide. - Google Patents [patents.google.com]

Application Note: Mechanistic & Practical Guide to the Aminolysis of 4-(Acetylamino)phthalic Anhydride

Executive Summary

The reaction of 4-(acetylamino)phthalic anhydride with primary amines is a cornerstone transformation in the synthesis of functionalized phthalimides. This scaffold is critical in drug discovery, particularly for Cereblon-modulating immunomodulatory drugs (IMiDs) and PROTAC® linkers (e.g., Pomalidomide derivatives), as well as solvatochromic fluorescent probes.[1]

This guide provides a rigorous mechanistic analysis of the regioselectivity governed by the 4-acetamido group, followed by validated protocols for both one-pot imide formation and stepwise phthalamic acid isolation.

Mechanistic Insight: Regioselectivity & Electronic Effects[1][2]

The Substrate Architecture

The 4-acetamido group (

-

C-1 (Meta to substituent): Located meta to the acetamido group.

-

C-2 (Para to substituent): Located para to the acetamido group.

Nucleophilic Attack Trajectory

According to resonance theory and frontier molecular orbital (FMO) analysis, the lone pair on the nitrogen atom donates electron density into the aromatic ring. This density is delocalized effectively to the para position (C-2 carbonyl), rendering it less electrophilic (more stabilized).

Consequently, the C-1 carbonyl (meta) retains higher electrophilicity.

-

Kinetic Control: Nucleophilic attack by the primary amine occurs preferentially at C-1 , leading to the formation of the 4-acetamido-2-(alkylcarbamoyl)benzoic acid as the major phthalamic acid intermediate.

-

Thermodynamic Convergence: Regardless of which carbonyl is attacked initially, the subsequent dehydration (ring closure) yields the same thermodynamically stable imide product . However, understanding the kinetic intermediate is crucial when the phthalamic acid is the desired endpoint or when using sterically bulky amines that might alter the transition state energy.

Reaction Pathway Visualization

The following diagram illustrates the bifurcation of the reaction pathway based on electronic directing effects and their convergence to the final imide.

Figure 1: Mechanistic pathway showing the electronic preference for meta-attack (C1) leading to the major phthalamic acid intermediate, followed by convergence to the single phthalimide product.[1]

Experimental Protocols

Method A: One-Pot Thermal Cyclization (Standard)

Best for: Rapid synthesis of stable phthalimides (e.g., Pomalidomide precursors) where the intermediate acid is not required.

Reagents:

-

This compound (1.0 equiv)[1]

-

Primary Amine (

) (1.1 equiv)[1] -

Glacial Acetic Acid (AcOH) (Solvent)[1]

Protocol:

-

Setup: Charge a round-bottom flask with this compound and a magnetic stir bar.

-

Solvation: Add Glacial Acetic Acid (10 mL per gram of anhydride). The anhydride may not dissolve completely at RT.

-

Addition: Add the primary amine (1.1 equiv). Note: An exotherm may occur as the amine neutralizes some acetic acid or attacks the anhydride.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (

) for 4–12 hours.-

Checkpoint: Monitor by TLC (EtOAc/Hexane) or LC-MS. The intermediate phthalamic acid (

) should disappear, converting to the imide (

-

-

Workup: Cool the reaction to room temperature.

-

Scenario 1 (Precipitation): If the product precipitates, filter the solid, wash with cold water and

, and dry under vacuum.[1] -

Scenario 2 (Soluble): If no precipitate forms, concentrate the acetic acid under reduced pressure.[1] Redissolve the residue in EtOAc, wash with saturated

(to remove residual acid), water, and brine.[1] Dry over

-

Method B: Two-Step Chemical Dehydration (Sensitive Substrates)

Best for: Amines sensitive to high heat or acidic reflux; or when isolation of the phthalamic acid regioisomers is required for mechanistic studies.

Reagents:

-

Step 1: THF or Dioxane (anhydrous), Triethylamine (

).[1] -

Step 2: Acetic Anhydride (

) and Sodium Acetate (

Protocol:

-

Ring Opening: Dissolve this compound in anhydrous THF (0.2 M). Add the primary amine (1.0 equiv) and

(1.1 equiv). Stir at RT for 2–4 hours. -

Isolation (Optional): Concentrate to obtain the phthalamic acid salt.

-

Ring Closure (Chemical): Resuspend the crude acid in

(5 equiv) with catalytic-

Alternative: For acid-sensitive substrates, treat the phthalamic acid in DMF with CDI (1.2 equiv) at

.[1]

-

Critical Process Parameters (CPP) & Data Summary

| Parameter | Method A (AcOH Reflux) | Method B (Two-Step/Chemical) | Impact on Quality |

| Temperature | High temp ensures complete dehydration but may degrade labile amines.[1] | ||

| Stoichiometry | 1:1.1 (Anhydride:Amine) | 1:1 (Anhydride:Amine) | Excess amine in Method A ensures conversion; Method B requires precise stoichiometry to avoid side reactions. |

| Solvent | Glacial Acetic Acid | THF / Dioxane | AcOH promotes proton transfer for ring closure. THF is inert for the initial attack. |

| Water Content | Tolerance: High | Tolerance: Low | Water in Method B competes with the amine for the anhydride (hydrolysis). |

Troubleshooting & Validation

Regioisomer Analysis (NMR)

If isolating the intermediate phthalamic acid (Method B, Step 1), you will observe two sets of signals in

-

Diagnostic Signal: Look for the amide -NH protons. The isomer formed by attack at C1 (meta) typically shows a shift distinct from the C2 attack due to the proximity of the acetamido group.

-

Validation: Upon cyclization to the imide, these dual signals must collapse into a single set of peaks.

Incomplete Cyclization

If LC-MS shows a persistent peak at

-

Cause: Insufficient activation energy for water elimination.

-

Fix: Add a dehydrating agent like HMDS (Hexamethyldisilazane) or increase temperature. HMDS/ZnCl2 is a potent system for stubborn imide closures [1].

Deprotection (Post-Reaction)

To access the free amine (4-amino-phthalimide), often required for fluorescence:

-

Hydrazinolysis: Reflux the acetamido-imide in Ethanol with Hydrazine hydrate (

) for 1–2 hours. -

Acid Hydrolysis: Reflux in 6N HCl (aggressive).

References

-

Reddy, P. Y., et al. (1997).[1] New easy and efficient synthesis of N-substituted phthalimides using HMDS.Synthetic Communications , 27(8), 1347-1353.[1] Link[1]

-

Kayser, M. M., & Eisenstein, O. (1981).[1][2] Theoretical study of regioselectivity in nucleophilic addition to unsymmetrical cyclic anhydrides.Canadian Journal of Chemistry , 59(16), 2457-2462.[1] Link[1]

-

Manolov, I., et al. (2014).[1] Synthesis and antimicrobial activity of some new phthalimide derivatives.[3]Der Pharma Chemica , 7(11), 240-242.[1][3] Link

-

Chen, C. T., et al. (2001).[1][4] Catalytic Nucleophilic Acyl Substitution of Anhydrides by Amphoteric Vanadyl Triflate.[4]Organic Letters , 3(23), 3729-3732.[1] Link

Sources

- 1. CN105330587A - Preparation method of 3-acetyl aminophthalimide - Google Patents [patents.google.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Catalytic Nucleophilic Acyl Substitution of Anhydrides by Amphoteric Vanadyl Triflate [organic-chemistry.org]

Application Note: 4-(Acetylamino)phthalic Anhydride in High-Performance Polymer Networks

[1]

Executive Summary & Chemical Profile[1]

4-(Acetylamino)phthalic anhydride (4-AAPA) (CAS: 1951-36-6) is a specialized anhydride derivative distinct from commodity curing agents like phthalic anhydride (PA) or methyltetrahydrophthalic anhydride (MTHPA).[1] While standard anhydrides are ubiquitous in epoxy curing, 4-AAPA introduces an acetamido (-NHCOCH₃) moiety to the aromatic core.[1]

This functional group provides two critical advantages in polymer network formation:

-

Enhanced Intermolecular Interaction: The amide group facilitates hydrogen bonding within the polymer matrix, significantly elevating the Glass Transition Temperature (

) and improving adhesion to polar substrates (metals, glass).[1] -

Latent Functionality: In polyimide synthesis, it acts as a controlled end-capper or a precursor for post-polymerization modification, allowing for precise molecular weight control and surface functionalization.[1]

Chemical Specifications

| Property | Specification | Relevance |

| Molecular Formula | High carbon/heteroatom ratio for thermal stability.[1] | |

| Molecular Weight | 205.17 g/mol | Precise stoichiometry calculations required.[1] |

| Appearance | Off-white to pale yellow crystalline powder | Requires melt-blending or solvent dispersion.[1] |

| Melting Point | 203-206°C | Critical: Requires high-temperature processing; not suitable for room-temp cure.[1] |

| Solubility | DMSO, DMAc, NMP; reacts with water | Must be stored in desiccated conditions to prevent hydrolysis to diacid.[1] |

Mechanism of Action

Epoxy Cross-Linking Mechanism

In epoxy resin systems (e.g., DGEBA), 4-AAPA functions as a thermal curing agent.[1] Unlike amine hardeners, anhydrides do not react rapidly with epoxide rings at room temperature.[1] The cross-linking is initiated by hydroxyl groups (present in the resin or formed in situ) opening the anhydride ring.[1]

Key Reaction Pathway:

-

Initiation: A secondary hydroxyl attacks the anhydride carbonyl, opening the ring to form a mono-ester and a free carboxylic acid.[1]

-

Propagation: The nascent carboxylic acid reacts with an epoxide group, forming a diester linkage and regenerating a hydroxyl group.[1]

-

Network Formation: This cycle repeats, creating a dense, rigid polyester network.[1]

Visualization of Reaction Pathway[1][2]

Figure 1: Step-wise mechanism of epoxy network formation using 4-AAPA.[1] Note that the acetamido group (not shown in simple flow) remains pendant, contributing to H-bonding.[1]

Protocol A: High-Temperature Epoxy Curing

Context: This protocol is designed for formulating high-performance structural composites or electronic encapsulants requiring high thermal stability (

Safety Precaution: 4-AAPA is an irritant.[1] Handle in a fume hood. Avoid moisture exposure.[1][2]

Materials

-

Resin: Diglycidyl Ether of Bisphenol A (DGEBA), EEW

185-190.[1] -

Hardener: this compound (4-AAPA).[1]

-

Accelerator: 1-Methylimidazole (1-MI) or Benzyldimethylamine (BDMA).[1]

-

Solvent (Optional): Acetone (for solvent casting only).[1]

Step-by-Step Procedure

-

Stoichiometric Calculation: Calculate the Anhydride Equivalent Weight (AEW) = MW / 1 (one anhydride group per molecule).[1]

Target a stoichiometric ratio of 0.85 to 0.90 anhydride equivalents per epoxy equivalent .[1] Rationale: Anhydride cures are optimal at slight epoxy excess to favor etherification and reduce brittleness. -

Dispersion (The "Hot Melt" Method):

-

Heat the DGEBA resin to 110°C in a reaction vessel.

-

Slowly add the calculated mass of 4-AAPA powder while stirring under vacuum.

-

Note: 4-AAPA has a high melting point (>200°C).[1] It will not melt into the resin immediately but will dissolve/disperse.[1] Maintain 110-120°C until the mixture is homogeneous and translucent.

-

Critical Check: Ensure no visible particles remain.[1]

-

-

Catalyst Addition:

-

Degassing:

-

Apply vacuum (-28 inHg) for 10-15 minutes at 80°C to remove entrapped air bubbles.[1]

-

-

Curing Cycle (Step-Cure): Pour into mold and transfer to a programmable oven.

-

Stage 1: 100°C for 2 hours (Gelation/Initial Set).

-

Stage 2: 150°C for 2 hours (Cross-linking).

-

Stage 3: 180°C for 4 hours (Post-cure for max

). -

Cool down: Ramp down at 2°C/min to prevent internal stress.

-

Protocol B: Polyimide End-Capping (Functionalization)[1]

Context: 4-AAPA is used here not to cross-link, but to control the molecular weight of polyimides and introduce the acetamido functionality at the chain ends, which can improve solubility or act as a site for further surface grafting.[1]

Experimental Workflow

Figure 2: Workflow for synthesizing polyimides with 4-AAPA end-caps.

Procedure

-

Poly(amic acid) Synthesis: Dissolve diamine (e.g., ODA) in dry NMP.[1] Add dianhydride (e.g., PMDA) in portions at 0-5°C.

-

End-Capping: Once the solution becomes viscous (indicating high MW), add 4-AAPA (calculated at 1-5 mol% of total dianhydride).

-

Imidization:

-

Thermal: Cast film and heat to 300°C stepwise.

-

Chemical: Add acetic anhydride/pyridine to the solution.

-

-

Result: A polyimide chain terminated with phthalimide groups bearing an acetamido substituent.[1]

Characterization & Quality Control

To validate the network formation, the following parameters must be tested.

| Test Method | Parameter | Expected Result (Epoxy System) | Troubleshooting |

| DSC | Glass Transition ( | 160°C - 190°C (High due to H-bonding) | Low |

| FTIR | Ester Carbonyl | Peak at ~1735 cm⁻¹ | |

| FTIR | Unreacted Anhydride | Absence of peaks at 1780/1850 cm⁻¹ | Presence indicates incomplete cure.[1] |

| TGA | 5% Weight Loss | > 350°C | Rapid loss <200°C indicates trapped solvent.[1] |

References

-

Epoxy-Anhydride Curing Mechanisms

-

Polyimide Synthesis & Functionalization

-

Chemical Properties

Sources

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. tri-iso.com [tri-iso.com]

- 4. Buy this compound | 22235-04-7 [smolecule.com]

- 5. Epoxy Curing Agents – Anhydrides, Long Pot Life and Exceptional Properties - Polymer Innovation Blog [polymerinnovationblog.com]

- 6. broadview-tech.com [broadview-tech.com]

- 7. ukm.my [ukm.my]

- 8. azom.com [azom.com]

- 9. mdpi.com [mdpi.com]

Amine Protection with 4-(Acetylamino)phthalic anhydride: A Comprehensive Guide for Researchers

In the intricate landscape of multi-step organic synthesis, particularly in pharmaceutical and drug development, the selective protection and deprotection of functional groups is paramount.[1][2] Amines, being nucleophilic, often require masking to prevent unwanted side reactions during the chemical modification of other parts of a molecule.[1] The phthaloyl group, introduced via phthalic anhydride, is a classic and robust protecting group for primary amines. This guide delves into the application of a substituted analogue, 4-(acetylamino)phthalic anhydride, offering a nuanced approach to amine protection. The presence of the acetylamino moiety provides distinct properties that can be leveraged for specific synthetic strategies.

This document provides a detailed exploration of the use of this compound as an amine protecting group, covering the underlying reaction mechanism, step-by-step protocols for protection and deprotection, and a discussion of the strategic advantages of this reagent.

The Rationale for Amine Protection and the Role of Phthalimides

The lone pair of electrons on the nitrogen atom of an amine confers nucleophilicity, making it susceptible to a wide range of reactions, including acylation, alkylation, and oxidation.[3] In a complex synthesis, it is often necessary to temporarily "hide" the amine functionality while other transformations are carried out.[1][3] This is achieved by converting the amine into a less reactive derivative, a process known as protection.[1] An ideal protecting group should be easy to introduce in high yield, stable to a variety of reaction conditions, and readily removable in high yield under conditions that do not affect other functional groups in the molecule.[3]

The reaction of a primary amine with an acid anhydride, such as phthalic anhydride, results in the formation of a stable cyclic imide, in this case, a phthalimide.[4][5] The lone pair of electrons on the nitrogen atom in the phthalimide is delocalized through conjugation with the two adjacent carbonyl groups, significantly reducing its nucleophilicity.[4] This makes the protected amine unreactive towards many electrophiles.

Mechanism of Protection: A Nucleophilic Acyl Substitution

The protection of a primary amine with this compound proceeds through a nucleophilic acyl substitution-elimination mechanism.[4][6]

-